molecular formula C16H16N6O B5506095 6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

Cat. No. B5506095
M. Wt: 308.34 g/mol
InChI Key: QCUFPSVIJUOCQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves novel methodologies that allow for the formation of complex structures efficiently. For instance, the use of palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been described as a facile synthesis method for imidazo[4,5-b]pyridines and -pyrazines, demonstrating the versatility of palladium catalysis in constructing these heterocycles with potential substitutions at N1 and C2 positions (Rosenberg, Zhao, & Clark, 2012). Moreover, a one-pot, multi-component synthesis approach for imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines showcases the efficiency of synthesizing bridgehead bicyclic 5–6 heterocycles under solvent-free conditions (Adib, Sheibani, Bijanzadeh, & Zhu, 2008).

Molecular Structure Analysis

The structural analysis of imidazo[1,2-a]pyridine derivatives is critical for understanding their chemical behavior and potential applications. Single-crystal X-ray analysis has been utilized to conclusively confirm the structure of these compounds, revealing bridgehead bicyclic heterocycles that are significant for their biological activities (Adib et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives includes their participation in various chemical reactions, leading to the formation of new compounds with diverse biological activities. For example, reactions involving alkynyl heterocycles have shown that these compounds can serve as effective dipolarophiles in cycloaddition reactions (Johnston et al., 2008).

Scientific Research Applications

Fluorescence Sensor for Hydrazine Detection

A novel sensor based on the reaction of the carbonyl group in imidazo[1,2-a]pyridine with hydrazine to form a pyrazole has been investigated. This sensor allows for the selective detection of hydrazine in aqueous environments, highlighting the utility of imidazo[1,2-a]pyridine derivatives in developing fluorescence-based sensors for environmental monitoring and safety applications (Liu Li et al., 2018).

Potential Anticancer Agents

Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to imidazo[1,2-a]pyridine, has shown significant antitumor activity. These compounds act as mitotic inhibitors, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in developing new anticancer drugs (Carroll Temple et al., 1987).

Synthesis and Screening of Novel Derivatives

A series of novel pyridine and fused pyridine derivatives have been synthesized from a precursor closely related to the core structure of interest. These derivatives were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity, underscoring the versatility of imidazo[1,2-a]pyridine scaffolds in medicinal chemistry (E. M. Flefel et al., 2018).

Therapeutic Agent Scaffold

The imidazo[1,2-a]pyridine scaffold has been recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This highlights the scaffold's potential as a basis for developing novel therapeutic agents (A. Deep et al., 2016).

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-1-2-14-19-5-6-22(14)12-13)21-9-7-20(8-10-21)15-11-17-3-4-18-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUFPSVIJUOCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

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